3-({4-[4-(Prop-2-yn-1-yloxy)phenyl]phthalazin-1-yl}amino)phenol
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Overview
Description
3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL is a complex organic compound that features a phthalazine core substituted with a phenyl group and a propynyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL typically involves multi-step organic reactions. The initial step often includes the formation of the phthalazine core, followed by the introduction of the phenyl and propynyloxy groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes like proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(2-propynyloxy)phenylmethanol: Shares the propynyloxyphenyl group but lacks the phthalazine core.
4-Hydroxyphthalazine: Contains the phthalazine core but lacks the propynyloxyphenyl group.
Uniqueness
3-({4-[4-(2-PROPYNYLOXY)PHENYL]-1-PHTHALAZINYL}AMINO)PHENOL is unique due to the combination of the phthalazine core and the propynyloxyphenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C23H17N3O2 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
3-[[4-(4-prop-2-ynoxyphenyl)phthalazin-1-yl]amino]phenol |
InChI |
InChI=1S/C23H17N3O2/c1-2-14-28-19-12-10-16(11-13-19)22-20-8-3-4-9-21(20)23(26-25-22)24-17-6-5-7-18(27)15-17/h1,3-13,15,27H,14H2,(H,24,26) |
InChI Key |
SYNDZXUYFSNSEX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)O |
Origin of Product |
United States |
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